molecular formula C12H18O B134422 2,4-Diisopropylphenol CAS No. 2934-05-6

2,4-Diisopropylphenol

Cat. No.: B134422
CAS No.: 2934-05-6
M. Wt: 178.27 g/mol
InChI Key: KEUMBYCOWGLRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diisopropylphenol, also known as 2,4-bis(1-methylethyl)phenol, is an organic compound with the molecular formula C12H18O. It is an isomeric form of propofol, a widely used intravenous anesthetic. This compound is characterized by the presence of two isopropyl groups attached to the phenol ring at the 2 and 4 positions .

Scientific Research Applications

2,4-Diisopropylphenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its antioxidant properties.

    Medicine: As an isomer of propofol, it is investigated for its anesthetic properties and potential therapeutic uses.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Safety and Hazards

2,4-Diisopropylphenol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

2,4-Diisopropylphenol, also known as 2,4-propofol, is an isomeric form of propofol . The primary target of this compound is the neurotransmitter gamma-aminobutyric acid (GABA) through GABA-A receptors .

Mode of Action

This compound acts by positively modulating the inhibitory function of GABA through GABA-A receptors . This modulation enhances the effects of GABA, leading to increased inhibition of neuronal activity. This results in the sedative and hypnotic effects associated with the compound.

Biochemical Pathways

It is known that the compound’s action on gaba-a receptors leads to an increase in chloride ion conductance, hyperpolarization of the neuron, and inhibition of the action potential . This results in decreased neuronal activity and produces the compound’s sedative effects.

Pharmacokinetics

Propofol, a closely related compound, is known to have a rapid onset of action (15-30 seconds) and a short duration of action (5-10 minutes) . It is highly protein-bound (95-99%) and is metabolized in the liver through glucuronidation

Result of Action

The molecular and cellular effects of this compound are primarily related to its action on GABA-A receptors. By enhancing the inhibitory effects of GABA, this compound decreases neuronal activity, leading to sedation and hypnosis . In addition, this compound has been shown to induce caspase-3/7 activation, suggesting potential cytotoxic effects .

Action Environment

It is known that the compound’s ec50 microtox (5min, 25°c) assay value is 2x10-4 mm , suggesting that it may be sensitive to changes in temperature

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Diisopropylphenol can be synthesized through the Friedel-Crafts alkylation of phenol with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous-flow processes. This method enhances the efficiency and scalability of the production. The process includes the isopropylation of phenol followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diisopropylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    2,6-Diisopropylphenol (Propofol): A widely used intravenous anesthetic with similar structural features but different isomeric positions of the isopropyl groups.

    2-Isopropylphenol: A compound with a single isopropyl group attached to the phenol ring.

    4-Isopropylphenol: Another isomer with the isopropyl group at the 4 position.

Uniqueness: 2,4-Diisopropylphenol is unique due to its specific isomeric structure, which influences its chemical reactivity and biological activity. Its distinct arrangement of isopropyl groups provides different steric and electronic effects compared to other isomers, leading to unique properties and applications .

Properties

IUPAC Name

2,4-di(propan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h5-9,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUMBYCOWGLRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042273
Record name 2,4-Diisopropylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2934-05-6
Record name 2,4-Diisopropylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2934-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diisopropylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002934056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diisopropylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-diisopropylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.006
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIISOPROPYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD41XSG2L8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 3,5-diisopropylsalicylic acid (Intermediate 9, 25 g, 0.11 mol, available from Aldrich) and quinoline (50 mL) was refluxed for 4 h. The mixture was cooled to room temperature, diluted with EtOAc (200 mL), washed with 1M HCl (2×200 mL) until acidic, then with brine, dried over Na2SO4, and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel (5% then 10% EtOAc-hexanes) to yield the title compound as a yellow oil (20 g, ˜100%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
100%
Customer
Q & A

Q1: What are the toxicological properties of 2,4-diisopropylphenol, particularly in the context of aquatic life?

A: this compound exhibits significant toxicity to aquatic organisms. Studies utilizing the Microtox assay demonstrated a 5-minute EC50 value of 2 x 10^-4 mM for this compound, indicating its potential to negatively impact aquatic ecosystems. This toxicity level makes it one of the most toxic compounds among the tested alkylphenols, including thymol and other diisopropylphenol isomers. []

Q2: How does this compound contribute to flavor tainting in fish?

A: this compound is known to accumulate in fish, primarily through the food chain rather than direct water absorption. [] When present at concentrations as low as 1 ppb, it can impart a noticeable off-flavor to fish, particularly northern pike. This flavor tainting, often described as medicinal or chemical, significantly diminishes the quality and palatability of the fish. []

Q3: Can the flavor tainting caused by this compound be reversed in fish?

A: Yes, research suggests that transferring tainted fish to a clean water environment for a period of 5 days can effectively eliminate the off-flavor caused by this compound. This suggests that the compound is not permanently retained in the fish's system and can be purged over time. []

Q4: What is the role of this compound in the synthesis of Propofol?

A: this compound is an undesired byproduct in the synthesis of Propofol (2,6-diisopropylphenol), a widely used anesthetic drug. The synthesis typically involves the isopropylation of phenol, leading to the formation of various isomers, including this compound. []

Q5: Why is the selective synthesis of 2,6-diisopropylphenol over this compound important in the pharmaceutical industry?

A: The presence of this compound as a byproduct in Propofol synthesis is undesirable due to its potential toxicity. Ensuring the selective production of 2,6-diisopropylphenol is crucial for maintaining the safety and efficacy of the drug. This selectivity can be influenced by various factors, including the type of catalyst used, reaction temperature, and choice of alkylating agent. []

Q6: What analytical methods are employed for the detection and quantification of this compound in complex matrices?

A: Simultaneous steam distillation-extraction (SDE) followed by gas chromatography/mass spectrometry (GC/MS) analysis is a highly sensitive and specific method for quantifying this compound in complex samples like fish tissue. This technique allows for the detection of this compound at levels as low as 0.5 ppb, highlighting its utility in monitoring environmental contamination and food safety. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.